(4-Fluoro-3-methylfuran-2-yl)(phenyl)methanol
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Overview
Description
(4-Fluoro-3-methylfuran-2-yl)(phenyl)methanol is an organic compound that belongs to the class of heterocyclic building blocks It is characterized by the presence of a furan ring substituted with a fluorine atom and a methyl group, along with a phenyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-methylfuran-2-yl)(phenyl)methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The fluorine atom and methyl group are introduced onto the furan ring through electrophilic substitution reactions.
Attachment of the Phenyl Group: The phenyl group is attached to the furan ring via a Friedel-Crafts alkylation reaction.
Formation of the Methanol Moiety: The final step involves the reduction of the carbonyl group to form the methanol moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-methylfuran-2-yl)(phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (4-Fluoro-3-methylfuran-2-yl)(phenyl)aldehyde or (4-Fluoro-3-methylfuran-2-yl)(phenyl)carboxylic acid.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of substituted furan derivatives with various functional groups.
Scientific Research Applications
(4-Fluoro-3-methylfuran-2-yl)(phenyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluoro-3-methylfuran-2-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol
- (4-Fluoro-3,5-dimethylfuran-2-yl)(phenyl)methanol
- (3-Fluorofuran-2-yl)(phenyl)methanol
Uniqueness
(4-Fluoro-3-methylfuran-2-yl)(phenyl)methanol is unique due to the specific positioning of the fluorine atom and methyl group on the furan ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H11FO2 |
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Molecular Weight |
206.21 g/mol |
IUPAC Name |
(4-fluoro-3-methylfuran-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H11FO2/c1-8-10(13)7-15-12(8)11(14)9-5-3-2-4-6-9/h2-7,11,14H,1H3 |
InChI Key |
CIMWEJUDSYXXFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1F)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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